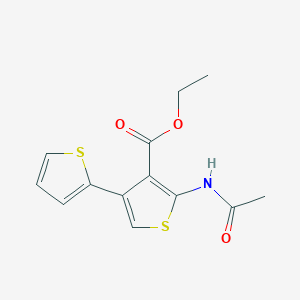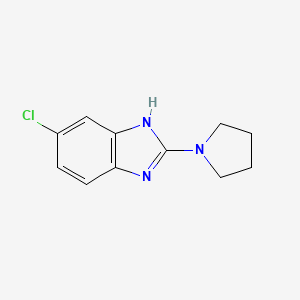![molecular formula C13H15NO5S B5616139 methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5616139.png)
methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate, also known as ESI-09, is a small molecule inhibitor that has been studied extensively for its therapeutic potential. This compound has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In
Mechanism of Action
The mechanism of action of methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves its ability to inhibit the activity of the enzyme Porcupine, which is involved in the Wnt signaling pathway. This pathway plays a critical role in the development of cancer, and inhibiting it can lead to the suppression of tumor growth. In addition, methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been found to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Moreover, methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been found to modulate the activity of immune cells, leading to its immunomodulatory effects.
Biochemical and Physiological Effects:
methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been found to have several biochemical and physiological effects. In cancer research, methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the growth of tumor cells by targeting the Wnt signaling pathway. In addition, methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been found to modulate the activity of immune cells, leading to its immunomodulatory effects.
Advantages and Limitations for Lab Experiments
Methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized with high yields and purity, making it suitable for use in scientific research. Moreover, methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its therapeutic potential in various diseases, making it a promising candidate for further research. However, methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate also has some limitations for lab experiments. It has been found to be cytotoxic at high concentrations, limiting its use in cell-based assays. In addition, methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has poor solubility in water, making it difficult to use in in vivo studies.
Future Directions
There are several future directions for the research of methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate. One potential direction is to further explore its therapeutic potential in cancer research. This could involve studying its effects on different types of cancer and developing new formulations to improve its solubility. Another potential direction is to investigate its potential as a treatment for inflammatory and autoimmune diseases. This could involve studying its effects on different immune cells and developing new formulations to improve its efficacy. Moreover, future research could focus on developing new inhibitors that target the Wnt signaling pathway, building on the success of methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate.
Synthesis Methods
The synthesis of methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves several steps, including the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with thionyl chloride to form the acid chloride derivative. The acid chloride then undergoes a reaction with ethylsulfonylamine to form the corresponding sulfonamide. Finally, the sulfonamide is treated with methyl chloroformate to yield methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate. The synthesis of methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
Methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its therapeutic potential in various diseases. In cancer research, methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the growth of tumor cells by targeting the Wnt signaling pathway. This pathway plays a critical role in the development of cancer, and inhibiting it can lead to the suppression of tumor growth. In addition, methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Moreover, methyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been found to have immunomodulatory effects, making it a potential treatment for autoimmune disorders.
properties
IUPAC Name |
methyl 5-(ethylsulfonylamino)-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-4-20(16,17)14-9-5-6-11-10(7-9)12(8(2)19-11)13(15)18-3/h5-7,14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWUXYKVUKWAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)OC(=C2C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(ethylsulfonylamino)-2-methyl-1-benzofuran-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-furaldehyde O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5616067.png)
![2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5616075.png)

![ethyl 4-[(3S*,4S*)-3-hydroxy-4-(4-morpholinyl)-1-pyrrolidinyl]-1-piperidinecarboxylate](/img/structure/B5616078.png)
![1-{[1-(methoxyacetyl)-4-piperidinyl]carbonyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5616093.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5616106.png)
![2-isobutyl-8-(2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5616117.png)
![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4-piperidin-3-ylbenzamide](/img/structure/B5616118.png)

![5-{2-[(3-fluorobenzyl)oxy]phenyl}-3-(methoxymethyl)-1H-1,2,4-triazole](/img/structure/B5616137.png)

![2-{[(2-methoxy-1-pyridin-2-ylethyl)(methyl)amino]methyl}-6,8-dimethylquinolin-4-ol](/img/structure/B5616141.png)
![8-(4-chloro-3-fluorobenzoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5616144.png)